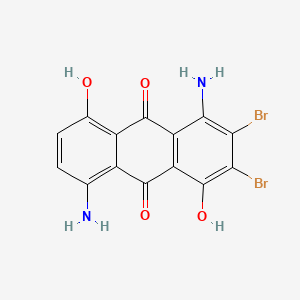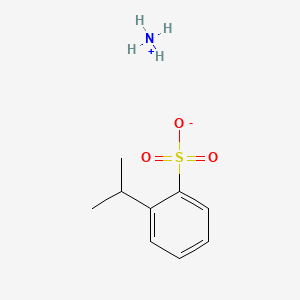
2-(2-Nitro-phenoxymethyl)-oxirane
Overview
Description
2-(2-Nitro-phenoxymethyl)-oxirane, commonly known as NPMO, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NPMO is a heterocyclic compound that contains an epoxide ring, a nitro group, and a phenyl group. The unique structural features of NPMO make it a promising candidate for the development of new drugs.
Scientific Research Applications
Antioxidant Properties and Radioprotective Effects
Nitroxide radicals, such as those derived from oxirane compounds, have been studied for their potent antioxidant properties. These compounds are among the most effective non-thiol radioprotectants, demonstrating significant ability to scavenge free radicals and protect against radiation-induced damage. The study by Samuni et al. (2002) elucidates the kinetics and mechanisms of reactions involving nitroxides and their reduced forms, hydroxylamines, with hydroxyl radicals and OH-adduct radicals, providing insights into their antioxidant action and potential applications in radioprotection (Samuni et al., 2002).
Nitrification and Environmental Implications
Research on the nitrification process, specifically the complete oxidation of ammonia via nitrite to nitrate by Nitrospira bacteria, highlights the environmental significance of nitrogen-containing compounds like 2-(2-Nitro-phenoxymethyl)-oxirane. The study by Daims et al. (2015) uncovers the genomic capability of Nitrospira for ammonia and nitrite oxidation, indicating the role of nitro and oxirane compounds in nitrogen cycling and environmental sustainability (Daims et al., 2015).
Polymerization Processes
Oxirane compounds play a crucial role in polymer science, particularly in "living" free radical polymerizations. The work by Benoit et al. (1999) explores the development of alkoxyamines based on oxirane structures for the controlled polymerization of various vinyl monomers. This research opens avenues for designing composite materials with tailored properties for industrial and biomedical applications (Benoit et al., 1999).
Oxidation Reactions and Synthesis of Anticancer Drugs
The unique reactivity of oxirane and nitro groups facilitates the synthesis of complex organic molecules. Lewandowski and Gwoździński (2017) discuss the properties and applications of nitroxides, including those derived from oxirane compounds, as antioxidants and anticancer drugs. Their catalytic action in oxidation and reduction reactions makes them valuable in developing therapeutic agents (Lewandowski & Gwoździński, 2017).
Advanced Material Development
The study by Perry et al. (2010) on the adsorption of nitrophenol isomers on silver nanostructures through surface-enhanced spectroscopy demonstrates the potential of oxirane and nitro compounds in creating sensitive analytical tools and advanced materials with novel properties (Perry et al., 2010).
properties
IUPAC Name |
2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21407-49-8 | |
| Record name | NSC1734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

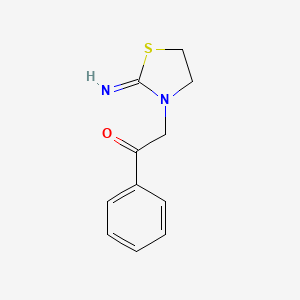
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)


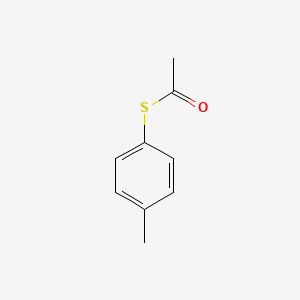


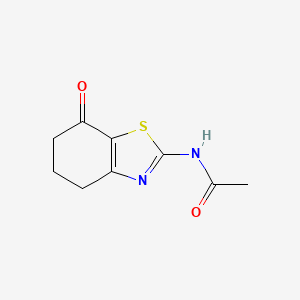
![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)
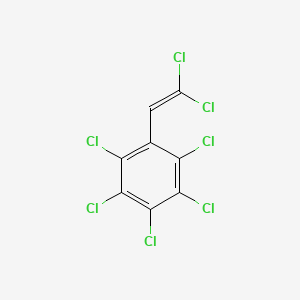
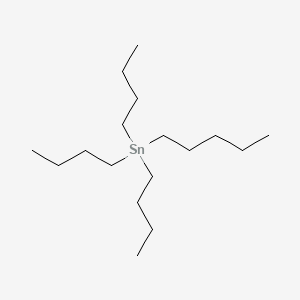
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
